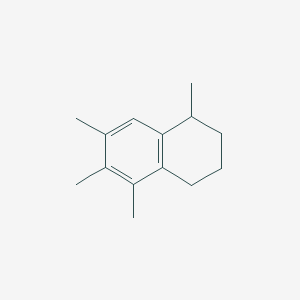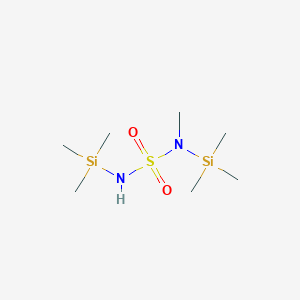
N-Methyl-N,N'-bis(trimethylsilyl)sulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide is an organosulfur compound with the molecular formula C6H18N2SSi2. It is a colorless liquid and serves as a diaza analogue of sulfur dioxide. This compound is used as a reagent in the synthesis of sulfur nitrides and other organosulfur compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide is typically synthesized by the reaction of thionyl chloride with sodium bis(trimethylsilyl)amide. The reaction proceeds as follows :
SOCl2+2NaN(SiMe3)2→S(NSiMe3)2+2NaCl+O(SiMe3)2
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents and products.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted sulfur diimides.
Oxidation Reactions: It can be oxidized to form sulfur-containing compounds.
Reduction Reactions: It can be reduced to form simpler sulfur compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions include various sulfur diimides, sulfur oxides, and sulfur-containing organic compounds .
Scientific Research Applications
N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of sulfur nitrides and other organosulfur compounds.
Biology: It is used in the study of sulfur metabolism and sulfur-containing biomolecules.
Medicine: It is used in the synthesis of sulfur-containing pharmaceuticals and as a reagent in drug discovery.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide involves its electrophilic sulfur center, which can react with nucleophiles to form various sulfur-containing compounds. The molecular targets and pathways involved include the formation of sulfur-nitrogen bonds and the stabilization of sulfur-containing intermediates .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(trimethylsilyl)sulfur diimide: This compound is structurally similar and also serves as a reagent in the synthesis of sulfur nitrides.
Sulfur diimide: This compound is a simpler analogue with similar reactivity but lacks the trimethylsilyl groups.
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine: This compound is used in similar synthetic applications but has different functional groups.
Uniqueness
N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide is unique due to its dual trimethylsilyl groups, which enhance its stability and reactivity in various chemical reactions. This makes it a valuable reagent in the synthesis of complex sulfur-containing compounds.
Properties
CAS No. |
62739-57-5 |
|---|---|
Molecular Formula |
C7H22N2O2SSi2 |
Molecular Weight |
254.50 g/mol |
IUPAC Name |
[trimethylsilyl(trimethylsilylsulfamoyl)amino]methane |
InChI |
InChI=1S/C7H22N2O2SSi2/c1-9(14(5,6)7)12(10,11)8-13(2,3)4/h8H,1-7H3 |
InChI Key |
BYMHTQCBANUWMU-UHFFFAOYSA-N |
Canonical SMILES |
CN([Si](C)(C)C)S(=O)(=O)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




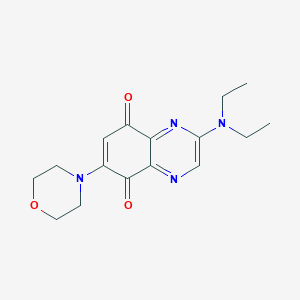
![3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole](/img/structure/B14519548.png)
![{4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]phenyl}phenylphosphinic acid](/img/structure/B14519551.png)
![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)-](/img/structure/B14519560.png)
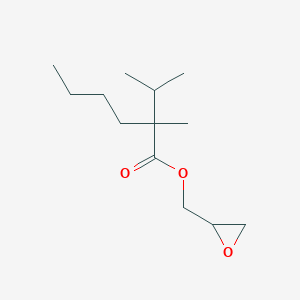
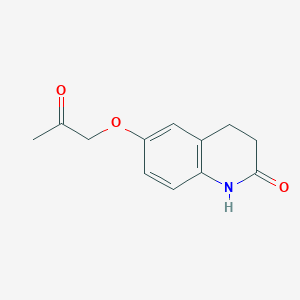

![2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate](/img/structure/B14519579.png)
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one](/img/structure/B14519590.png)

![N-{2-[(Diphenylmethylidene)amino]ethyl}propan-2-imine](/img/structure/B14519597.png)
